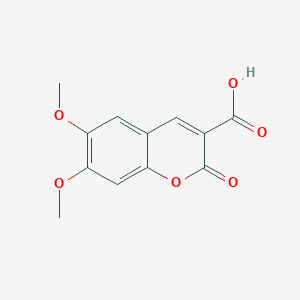

6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid

Description

6,7-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 86100-68-7) is a chromene derivative characterized by a fused benzopyran-2-one core substituted with two methoxy groups at positions 6 and 7, and a carboxylic acid moiety at position 3. Chromenes are oxygen-containing heterocycles with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, synthetic details for this specific compound are sparsely documented in the provided literature, necessitating inferences from structurally analogous systems .

Properties

IUPAC Name |

6,7-dimethoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-16-9-4-6-3-7(11(13)14)12(15)18-8(6)5-10(9)17-2/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPABFKZRALOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and suitable carboxylic acid derivatives. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired chromene structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex chromene derivatives.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress is a factor.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins involved in cellular signaling pathways, thereby modulating their activity.

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Hydroxy Groups

6,7-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 84738-35-2) differs by replacing methoxy groups with hydroxyls. Key distinctions include:

- Polarity and Solubility : The dihydroxy variant is more polar due to hydrogen-bonding capacity, increasing water solubility but reducing lipid bilayer penetration compared to the dimethoxy analog.

Chromene Core Modifications: Benzo[f]chromene Derivatives

3-Oxo-3H-benzo[f]chromene-2-carboxylic acid () features an extended aromatic system (benzo[f]chromene) versus the simpler chromene core. Key differences:

- Electronic Properties : The benzo[f]chromene system exhibits extended conjugation, leading to redshifted UV-Vis absorption (e.g., λmax ~300–350 nm) compared to smaller chromenes.

- Synthetic Routes: Synthesized via condensation of Meldrum’s acid with 2-hydroxy-1-naphthaldehyde in ethanol under acidic conditions (yield: 93.1%) . Derivatives include amides (e.g., 5a–i) and esters (6a–g), formed via reaction of the acyl chloride intermediate with amines or alcohols .

- Physical Properties : Higher melting point (235–236°C) due to increased molecular rigidity .

Substituent Position and Functional Group Variations

6,7-Dimethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide (CAS 880793-61-3) highlights:

- Substituent Effects : Methyl groups at positions 6 and 7 are less electron-donating than methoxy, altering the chromene’s electronic environment.

Data Tables

Table 1. Structural and Physical Properties of Selected Chromene Derivatives

| Compound Name | CAS | Substituents | Functional Group | Melting Point (°C) | Molecular Weight |

|---|---|---|---|---|---|

| 6,7-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid | 86100-68-7 | 6,7-OCH3 | Carboxylic acid | Not reported | 266.22 |

| 6,7-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid | 84738-35-2 | 6,7-OH | Carboxylic acid | Not reported | 222.15 |

| 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | N/A | Benzo[f]chromene core | Carboxylic acid | 235–236 | 240.21 |

| 6,7-Dimethyl-4-oxo-4H-chromene-2-carboxamide | 880793-61-3 | 6,7-CH3; 4-oxo | Trifluoromethylphenyl amide | Not reported | 377.33 |

Table 2. Key Spectral Data for 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid ()

| Technique | Data |

|---|---|

| ¹H-NMR | δ 9.34 (s, 1H), 8.57 (d, J = 8.4 Hz, 1H), 7.78–7.73 (m, 1H), etc. |

| ¹³C-NMR | δ 164.78 (C=O), 157.24 (C-O), 144.18 (aromatic), etc. |

| ESI-HRMS | m/z 239.03429 ([M − H]⁻) |

Research Findings and Implications

- Synthetic Flexibility : The carboxylic acid group in 6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid allows derivatization into amides or esters, akin to the benzo[f]chromene derivatives, enabling optimization of pharmacokinetic properties .

- Biological Potential: While direct pharmacological data for the target compound are absent, structurally related chromenes exhibit activities tied to substituent patterns. For example, electron-withdrawing groups (e.g., trifluoromethyl) may enhance target binding, whereas methoxy groups could improve CNS penetration .

- Analytical Challenges : The absence of reported melting points or spectral data for 6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid underscores the need for further characterization to facilitate comparative studies.

Biological Activity

6,7-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the class of chromenes, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its antioxidant, antimicrobial, and potential anticancer properties. The synthesis methods and mechanisms of action will also be discussed, supported by relevant data tables and case studies.

Chemical Structure

The structure of 6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid can be represented as follows:

This compound features two methoxy groups at positions 6 and 7, contributing to its unique chemical properties.

Synthesis Methods

The synthesis typically involves cyclization reactions of methoxy-substituted phenols with suitable carboxylic acid derivatives. Common methods include:

- Cyclization with Catalysts : Utilizing catalysts under controlled temperatures to facilitate the formation of the chromene structure.

- Industrial Production : Large-scale synthesis may involve continuous flow reactors to optimize yield and purity.

Antioxidant Properties

6,7-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits significant antioxidant activity. The mechanism involves scavenging free radicals, which reduces oxidative stress in cells. This property is particularly beneficial in preventing diseases associated with oxidative damage.

Research Findings

A study demonstrated that the compound effectively reduced lipid peroxidation in vitro, indicating its potential as an antioxidant agent .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. The biological evaluation includes:

- Testing Method : Disc diffusion method was employed to assess antibacterial potency at a concentration of 32 µg/mL.

- Results : Significant activity was observed against Staphylococcus aureus and Candida albicans, with percentage inhibitions ranging from 7.75% to 28% depending on the strain tested .

Data Table: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Percentage Inhibition |

|---|---|---|

| Staphylococcus aureus | 26 | 28% |

| Escherichia coli | 15 | 14% |

| Candida albicans | 21 | 21.65% |

Anticancer Potential

Research indicates that 6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid may serve as a potential anticancer agent by activating procaspases involved in apoptosis. This activation promotes cell death in cancerous tissues, making it a target for therapeutic development.

The compound's mechanism involves interaction with cellular signaling pathways that regulate apoptosis. By activating executioner procaspases (3, 6, and 7), it facilitates the apoptotic process in cancer cells .

Study on Antimicrobial Efficacy

In a recent study published in the MDPI Journal, various coumarin derivatives were synthesized and tested for antimicrobial activity. The results showed that derivatives similar to 6,7-dimethoxy-2-oxo-2H-chromene-3-carboxylic acid had enhanced activity against resistant strains like MRSA .

Study on Antioxidant Capacity

Another study highlighted the antioxidant capacity of this compound through various assays measuring its ability to scavenge free radicals. The findings suggested that the presence of methoxy groups significantly enhances its antioxidant properties compared to other analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.